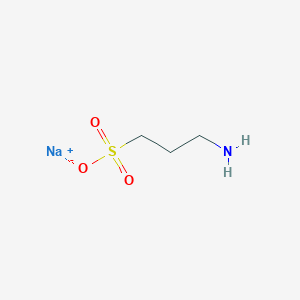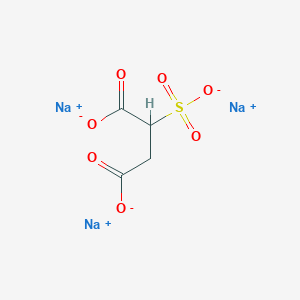
Sodium 3-aminopropane-1-sulfonate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Sodium 3-aminopropane-1-sulfonate involves both enzymatic and chemical methods. A notable synthesis route involves the transamination and dehydrogenation of homohypotaurine (3-aminopropanesulfinic acid), leading to the formation of 3-sulfinopropionic acid. This compound, closely related to Sodium 3-aminopropane-1-sulfonate, can be chemically synthesized from acrylic acid and formaldehyde sulfoxylate, showcasing the versatility of synthetic approaches (Jollès-Bergeret, 1974). Additionally, 1,3-heteroatom substituted 2-aminopropane derivatives, relevant to Sodium 3-aminopropane-1-sulfonate's synthesis, can be prepared from 2-(bromomethyl)-1-sulfonylaziridines, demonstrating the compound's synthetic accessibility (D’hooghe et al., 2005).
Molecular Structure Analysis
The molecular structure of Sodium 3-aminopropane-1-sulfonate, specifically in the form of homotaurine, has been elucidated through X-ray structure analysis, revealing an orthorhombic space group and a zwitterionic structure. This detailed analysis provides insights into the compound's three-dimensional arrangement and intermolecular interactions, which are crucial for understanding its reactivity and functionality (Ueoka et al., 1972).
Chemical Reactions and Properties
Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including electrochemical intramolecular amino- or oxysulfonylation of alkenes with sodium sulfinates, to access sulfonylated saturated heterocycles. These reactions demonstrate the compound's reactivity and potential as a precursor for synthesizing structurally diverse molecules (Mou et al., 2023).
Physical Properties Analysis
Physical properties such as solubility, phase behavior, and crystallinity play a significant role in the applicability of Sodium 3-aminopropane-1-sulfonate in various domains. Studies focusing on related sulfonate compounds offer insights into these properties, highlighting the influence of molecular structure on physical behavior (Wang et al., 1998).
Chemical Properties Analysis
The chemical properties of Sodium 3-aminopropane-1-sulfonate, such as reactivity with other chemical species, stability under different conditions, and potential for chemical modifications, are essential for its utilization in chemical synthesis and applications. Research on sulfonate analogues and their reactions with various reagents provides valuable data on these properties, facilitating the development of new compounds and materials (Hughes & Prager, 1997).
Wissenschaftliche Forschungsanwendungen
Overview of Sodium Sulfonate Derivatives in Medicinal Chemistry
Sodium sulfonate derivatives, including Sodium 3-aminopropane-1-sulfonate, have been extensively explored for their broad spectrum of biological activities. These compounds have seen significant interest due to their potential in various therapeutic areas. For example, sulfonamides, a closely related class, are known for their antimicrobial properties and have been further developed to exhibit a wide range of medicinal applications, demonstrating their value in treating infectious diseases, cancer, inflammation, and more. The research has actively focused on modifying the chemical structure of classical antibacterial aminobenzenesulfonate to enhance its bioactivity and explore new medicinal applications (Shichao et al., 2016).
Sodium Sulfonate Derivatives in Energy Storage Technologies
In the field of energy storage, sodium-based batteries represent a promising alternative to lithium-based systems due to sodium's abundance, low cost, and high energy potential. Research on room temperature sodium-sulfur batteries, for instance, has focused on overcoming the challenges associated with traditional high-temperature sodium-sulfur batteries, including safety concerns and energy loss. Sodium sulfonate derivatives could play a role in developing new electrode materials or electrolytes to enhance the performance and safety of these energy storage systems, leveraging their chemical properties for improved battery technology (Yanjie Wang et al., 2021).
Environmental and Industrial Applications
Sodium sulfonate derivatives also find applications in environmental and industrial processes. For example, sulfamic acid, which shares functional similarities with sulfonate derivatives, has been highlighted for its environmentally friendly and less toxic nature as an electrolyte in metal surface cleaning and corrosion inhibition. This suggests that sodium 3-aminopropane-1-sulfonate could potentially be explored for similar applications, benefiting from its water-soluble and environmentally benign characteristics (C. Verma & M. Quraishi, 2022).
Safety And Hazards
Zukünftige Richtungen
Sodium 3-aminopropane-1-sulfonate has attracted considerable attention due to its versatile reactivity . It has been recognized as a useful building block for organic synthesis and has been studied extensively . Future research may focus on the improvement of classical methods and the development of various novel protocols .
Eigenschaften
IUPAC Name |
sodium;3-aminopropane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9NO3S.Na/c4-2-1-3-8(5,6)7;/h1-4H2,(H,5,6,7);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGJRCNLDZGSFX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40163385 | |
| Record name | Sodium 3-aminopropanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium 3-aminopropane-1-sulfonate | |
CAS RN |
14650-46-5, 81028-90-2 | |
| Record name | Tramiprosate sodium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014650465 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-aminopropanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40163385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-aminopropanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.167 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Amino-1-propanesulfonic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRAMIPROSATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MH9189W53 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















